![molecular formula C16H19N9OS2 B2369597 N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1797160-05-4](/img/structure/B2369597.png)
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N9OS2 and its molecular weight is 417.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N3OS3, and it has a molecular weight of approximately 325.47 g/mol. The structure consists of a piperidine core substituted with a thiadiazole and triazole moiety, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the thiadiazole ring followed by the introduction of the triazole and piperidine functionalities. Various methods such as cyclization and acylation are employed to achieve the final product.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated significant activity against various bacteria and fungi, suggesting that this compound may also possess similar effects .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate to high |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Antileishmanial Activity
In vitro studies have shown that compounds containing thiadiazole rings exhibit promising antileishmanial activity against Leishmania species. The mechanism often involves interference with the parasite's metabolic pathways . The compound's structural features may enhance its efficacy against Leishmania major, as observed in related studies.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Research indicates that it can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Its effectiveness varies across different cancer cell lines, highlighting the need for further investigation into its selective cytotoxicity.
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive study involved screening various derivatives of thiadiazoles for antimicrobial activity. Among these derivatives, one containing the thiadiazole-triazole hybrid showed significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications to N-(5-Ethylsulfanyl...) could enhance its antimicrobial profile.
Case Study 2: Antileishmanial Efficacy
In a study focusing on antileishmanial agents, several compounds were synthesized and tested for their efficacy against L. major. The results indicated that modifications to the thiadiazole structure led to improved activity . This reinforces the potential of N-(5-Ethylsulfanyl...) as a lead compound in developing new antileishmanial therapies.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research has demonstrated that compounds containing thiadiazole and triazole rings exhibit significant antifungal properties. For instance, derivatives of triazole have shown efficacy against various fungal strains such as Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.
A study highlighted that certain derivatives related to the compound displayed greater antifungal activity than traditional treatments like fluconazole, particularly against Candida albicans with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL . This suggests that N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide could be a promising candidate for antifungal drug development.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies indicate that similar compounds with thiadiazole and triazole functionalities can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of tubulin polymerization .
For example, a related class of compounds was shown to exert significant growth inhibition in various cancer cell lines, including those from breast and lung cancers . This highlights the potential for this compound to contribute to anticancer therapies.
Case Studies and Research Insights
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antifungal activity against clinical strains of Candida. The results indicated that modifications to the thiadiazole ring significantly impacted antifungal efficacy .
- Antitumor Studies : In another study focusing on triazole derivatives, compounds were tested against multiple cancer cell lines. The findings revealed that structural variations could enhance anticancer properties, suggesting that this compound might be optimized for better therapeutic effects .
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9OS2/c1-2-27-16-23-22-15(28-16)19-14(26)11-4-3-7-24(8-11)12-5-6-13(21-20-12)25-10-17-9-18-25/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBLPSCHCVVIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.